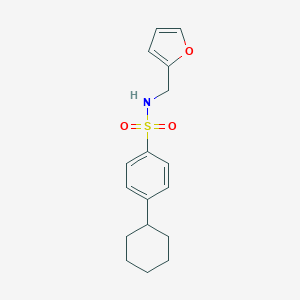![molecular formula C22H21N3O3 B261736 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
科学研究应用
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to possess anti-tumor activity in various cancer cell lines. Additionally, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to activate the adenosine A1 receptor, which may contribute to its analgesic effects. Furthermore, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, there are also some limitations to the use of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective derivatives of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide for use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide and its potential off-target effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in animal models of disease.
合成方法
The synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methylphenol with ethyl chloroformate to form 2-methylphenyl chloroformate. This intermediate is then reacted with 3-pyridinemethanol to form the corresponding ester. The ester is then hydrolyzed to produce the carboxylic acid, which is then coupled with 2-aminoacetophenone to form 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide.
属性
产品名称 |
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide |
|---|---|
分子式 |
C22H21N3O3 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-[[2-(2-methylphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-16-7-2-5-11-20(16)28-15-21(26)25-19-10-4-3-9-18(19)22(27)24-14-17-8-6-12-23-13-17/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
InChI 键 |
MSJMDSDTRQYLOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)



![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
